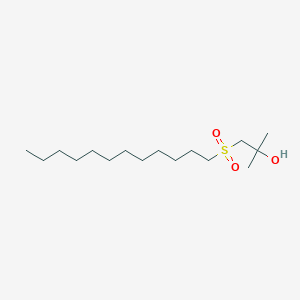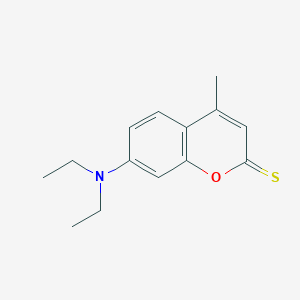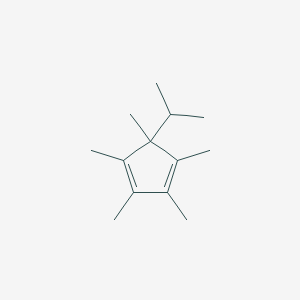![molecular formula C16H8F6N4O8S2 B14276248 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 129199-84-4](/img/structure/B14276248.png)
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple nitro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of sulfanyl groups through thiolation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amine, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to the modulation of biochemical pathways and the inhibition or activation of specific enzymes. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
Uniqueness
2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
129199-84-4 |
|---|---|
Molekularformel |
C16H8F6N4O8S2 |
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
2-[2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H8F6N4O8S2/c17-15(18,19)7-3-9(23(27)28)13(10(4-7)24(29)30)35-1-2-36-14-11(25(31)32)5-8(16(20,21)22)6-12(14)26(33)34/h3-6H,1-2H2 |
InChI-Schlüssel |
UXPOGZMQSWBPEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SCCSC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


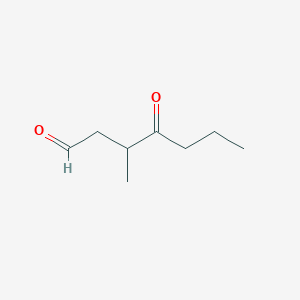
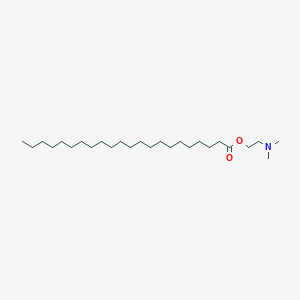

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

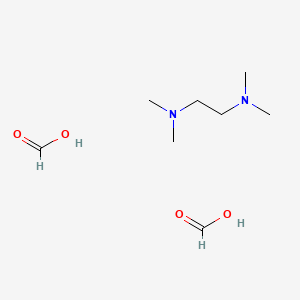
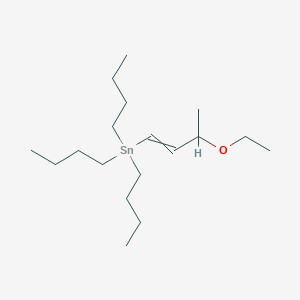
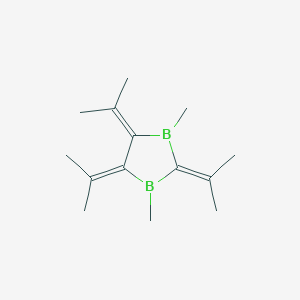

![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
